バトフェナントロリンジスルホン酸二ナトリウム塩水和物

概要

説明

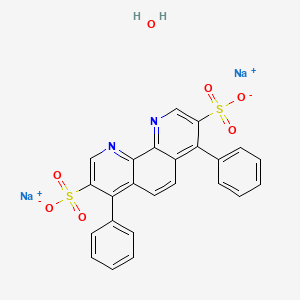

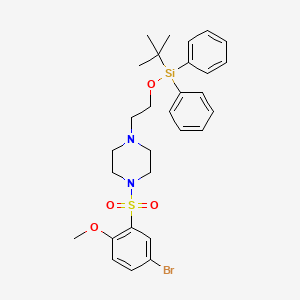

Bathophenanthrolinedisulfonic acid, disodium salt hydrate is a chemical compound with the molecular formula C24H14N2Na2O6S2. It is widely used as a colorimetric reagent for the detection of iron in aqueous solutions without the need for solvent extraction . This compound forms water-soluble complexes with various metals, making it useful in a range of scientific applications .

科学的研究の応用

Bathophenanthrolinedisulfonic acid, disodium salt hydrate has a wide range of scientific research applications:

Chemistry: Used as a colorimetric reagent for iron detection and in the preparation of metal complexes.

Biology: Employed as an iron chelator to study iron transport and homeostasis in biological systems.

Medicine: Investigated for its potential in diagnostic assays and as a component in various biochemical assays.

Industry: Utilized in the catalytic oxidation of alcohols and other organic compounds.

作用機序

Target of Action

The primary target of Bathophenanthrolinedisulfonic acid disodium salt hydrate is iron (Fe 2+) . Iron is an essential mineral that plays a vital role in various biological processes, including oxygen transport, DNA synthesis, and electron transport .

Mode of Action

Bathophenanthrolinedisulfonic acid disodium salt hydrate acts as a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to the Fe 2+ transporter . This interaction inhibits the transport of iron into chloroplasts .

Biochemical Pathways

By chelating iron, Bathophenanthrolinedisulfonic acid disodium salt hydrate affects the iron-dependent biochemical pathways . The downstream effects of this interaction can include the inhibition of iron-dependent enzymatic reactions and the disruption of iron homeostasis .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Bathophenanthrolinedisulfonic acid disodium salt hydrate’s action primarily involve the disruption of iron-dependent processes . By making Fe 2+ unavailable to its transporter, this compound can inhibit the transport of iron into chloroplasts, potentially affecting processes such as photosynthesis in plants .

生化学分析

Biochemical Properties

Bathophenanthrolinedisulfonic acid disodium salt hydrate plays a crucial role in biochemical reactions, particularly those involving iron. It acts as a metal chelator, forming a complex with Fe 2+ ions . This interaction makes the Fe 2+ ions unavailable to Fe 2+ transporters, thereby inhibiting the transport of iron into chloroplasts .

Cellular Effects

The effects of Bathophenanthrolinedisulfonic acid disodium salt hydrate on cells are largely tied to its role in iron metabolism. By chelating Fe 2+ ions, it can influence various cellular processes that depend on iron. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism that are regulated by iron .

Molecular Mechanism

At the molecular level, Bathophenanthrolinedisulfonic acid disodium salt hydrate exerts its effects through its strong binding interactions with Fe 2+ ions . This binding results in the formation of a complex that is unavailable to Fe 2+ transporters, leading to the inhibition of iron transport into chloroplasts .

Metabolic Pathways

Bathophenanthrolinedisulfonic acid disodium salt hydrate is involved in metabolic pathways related to iron metabolism . It interacts with Fe 2+ ions and can potentially affect metabolic flux or metabolite levels related to these pathways .

Transport and Distribution

The transport and distribution of Bathophenanthrolinedisulfonic acid disodium salt hydrate within cells and tissues are likely influenced by its strong binding interactions with Fe 2+ ions

準備方法

Synthetic Routes and Reaction Conditions

Bathophenanthrolinedisulfonic acid, disodium salt hydrate is synthesized by sulfonating bathophenanthroline with chlorosulfonic acid (ClSO3H). The process involves adding 0.5 mL of iron-free chlorosulfonic acid to 100 g of bathophenanthroline and heating the mixture over a flame for 30 seconds. After cooling, 10 mL of pure distilled water is carefully added, and the mixture is warmed on a water bath with stirring until all solids dissolve .

Industrial Production Methods

In industrial settings, the production of bathophenanthrolinedisulfonic acid, disodium salt hydrate follows similar principles but on a larger scale. The process is optimized for efficiency and purity, ensuring that the final product meets the required specifications for various applications.

化学反応の分析

Types of Reactions

Bathophenanthrolinedisulfonic acid, disodium salt hydrate undergoes several types of chemical reactions, including:

Complexation: Forms complexes with metals such as iron and palladium.

Oxidation: Participates in catalytic oxidation reactions, such as the oxidation of 2-hexanol.

Common Reagents and Conditions

Reagents: Chlorosulfonic acid, distilled water, metals (e.g., iron, palladium).

Conditions: Heating, stirring, and controlled addition of reagents.

Major Products

Iron Complexes: Used for colorimetric detection of iron.

Palladium Complexes: Utilized in catalytic oxidation reactions.

類似化合物との比較

Similar Compounds

- Bathocuproinedisulfonic acid, disodium salt hydrate

- 1,10-Phenanthroline

- Neocuproine

Uniqueness

Bathophenanthrolinedisulfonic acid, disodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a variety of metals. This makes it particularly useful for aqueous iron determination and catalytic oxidation reactions .

特性

IUPAC Name |

disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O6S2.2Na.H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCFSBXROICZOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride](/img/structure/B1529054.png)

![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)

![tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1529073.png)

![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)